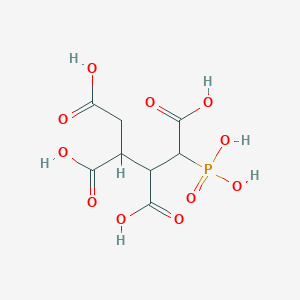
1-Phosphonobutane-1,2,3,4-tetracarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phosphonobutane-1,2,3,4-tetracarboxylic acid is an organic compound with the molecular formula C8H11O12P. This compound is characterized by the presence of a phosphonic acid group and four carboxylic acid groups, making it a highly functionalized molecule. It is known for its ability to act as a chelating agent, binding to metal ions and preventing their precipitation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phosphonobutane-1,2,3,4-tetracarboxylic acid typically involves the reaction of butane derivatives with phosphorous acid under controlled conditions. One common method includes the use of activated carbon-carbon double bonds in the starting materials, which react with phosphorous acid to introduce the phosphonic acid group .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions in reactors, where the reaction conditions such as temperature, pressure, and pH are carefully monitored to ensure high yield and purity. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions: 1-Phosphonobutane-1,2,3,4-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphonic acid group.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The carboxylic acid groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These reactions often require catalysts such as acids or bases to facilitate the substitution process.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound .
科学研究应用
1-Phosphonobutane-1,2,3,4-tetracarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to bind metal ions in various chemical processes.
Biology: The compound is studied for its potential to inhibit enzyme activity by binding to metal cofactors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating diseases related to metal ion imbalance.
作用机制
The mechanism by which 1-Phosphonobutane-1,2,3,4-tetracarboxylic acid exerts its effects involves its ability to chelate metal ions. The phosphonic acid and carboxylic acid groups coordinate with metal ions, forming stable complexes. This chelation prevents the metal ions from participating in unwanted chemical reactions, such as precipitation or catalysis of harmful processes. The molecular targets include metal ions like calcium, magnesium, and iron, which are common in various industrial and biological systems .
相似化合物的比较
2-Phosphonobutane-1,2,4-tricarboxylic acid: This compound is similar in structure but has one less carboxylic acid group.
1,2,3,4-Butanetetracarboxylic acid: This compound lacks the phosphonic acid group but has four carboxylic acid groups.
Uniqueness: 1-Phosphonobutane-1,2,3,4-tetracarboxylic acid is unique due to the presence of both phosphonic acid and multiple carboxylic acid groups, which enhance its chelating ability and make it highly effective in binding metal ions. This dual functionality is not commonly found in other similar compounds, making it particularly valuable in applications requiring strong and stable metal ion chelation .
属性
CAS 编号 |
143557-89-5 |
|---|---|
分子式 |
C8H11O11P |
分子量 |
314.14 g/mol |
IUPAC 名称 |
1-phosphonobutane-1,2,3,4-tetracarboxylic acid |
InChI |
InChI=1S/C8H11O11P/c9-3(10)1-2(6(11)12)4(7(13)14)5(8(15)16)20(17,18)19/h2,4-5H,1H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16)(H2,17,18,19) |
InChI 键 |
FLXLXHMWYMTPKP-UHFFFAOYSA-N |
规范 SMILES |
C(C(C(C(C(=O)O)P(=O)(O)O)C(=O)O)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline](/img/structure/B12559747.png)
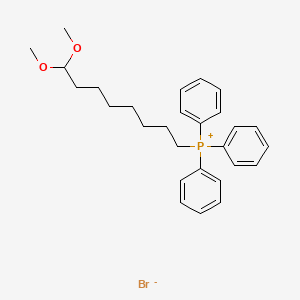
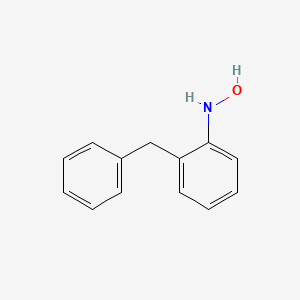
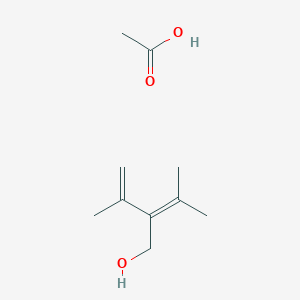

![N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline](/img/structure/B12559771.png)
![1,1'-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane)](/img/structure/B12559782.png)
![[(4-Bromobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B12559787.png)
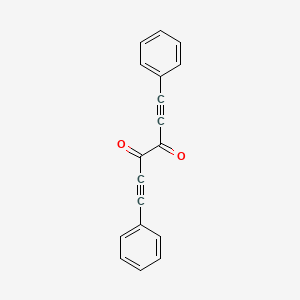
![Diethyl carbonate;hexane-1,6-diol;2-[2-(2-hydroxyethoxy)ethoxy]ethanol](/img/structure/B12559790.png)
![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1,9-dimethyl-, ethyl ester](/img/structure/B12559793.png)



